Auraviketone is primarily isolated from certain strains of the fungus Aspergillus aurantiacus. This species is known for producing a variety of bioactive compounds, including other polyketides. The extraction of Auraviketone typically involves fermentation processes followed by purification techniques such as chromatography to isolate the compound from the fermentation broth.
Auraviketone is classified as an aromatic polyketide. Polyketides are synthesized through the polymerization of acetyl and propionyl units, resulting in a wide range of structural diversity. The classification of Auraviketone falls under the broader category of natural products, which are organic compounds produced by living organisms.
The synthesis of Auraviketone can be achieved through both natural biosynthetic pathways and synthetic organic chemistry techniques. The natural biosynthesis involves polyketide synthases (PKS), which catalyze the formation of polyketide chains from simple precursors.
Technical Details:
Auraviketone has a complex molecular structure featuring a polycyclic aromatic framework. Its precise molecular formula is C₁₅H₁₄O₃, indicating the presence of multiple hydroxyl groups that contribute to its reactivity and biological activity.
Auraviketone participates in various chemical reactions that enhance its potential applications in medicinal chemistry. Key reactions include:
Technical Details:
The mechanism of action for Auraviketone involves its interaction with biological targets within cells. It has been shown to exhibit antimicrobial activity, likely through the inhibition of key metabolic pathways in pathogens.
Research indicates that Auraviketone may disrupt cell membrane integrity or interfere with nucleic acid synthesis, leading to cell death in susceptible microorganisms. Further studies are needed to elucidate the exact molecular targets and pathways affected by this compound.
Auraviketone has several promising applications in scientific research:
Auraviketone (chemical name: methyl (2R)-2,5,7-trihydroxy-2-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate) is a specialized tetracyclic polyketide belonging to the anthraquinone-aglycone family. Its molecular formula is C₂₁H₁₆O₈, corresponding to a molecular weight of 396.351 g/mol [1]. Structurally, auraviketone features a tetracene core with a characteristic arrangement of ketone groups at positions 4,6,11 and hydroxyl groups at positions 2,5,7. The methyl ester moiety at C1 and the chiral methyl group at C2 (R-configuration) are essential structural features that dictate its biological reactivity and role as a biosynthetic intermediate [9]. The compound's systematic name reflects its functional groups and stereochemistry: "(2R)-2α,5,7-Trihydroxy-2-methyl-1,2,3,4,6,11-hexahydro-4,6,11-trioxonaphthacene-1-carboxylic acid methyl ester" [1].
Table 1: Structural Data for Auraviketone [1]
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₆O₈ |
Molecular Weight | 396.351 g/mol |
InChI Key | NIJCZTKHKOATFT-CAWMZFRYSA-N |
SMILES | COC(=O)C1c2cc3C(=O)c4cccc(O)c4C(=O)c3c(O)c2C(=O)CC@1(C)O |
Systematic Name (IUPAC) | methyl (2R)-2,5,7-trihydroxy-2-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate |
The tetracene backbone of auraviketone exhibits a partially reduced anthraquinone structure with conjugated ketone systems that contribute to its chemical reactivity. This conjugated system allows for specific cyclization patterns during biosynthesis and facilitates subsequent enzymatic modifications. X-ray crystallographic studies of the enzyme-bound form reveal that the molecule adopts a planar conformation in the active site of cyclases, with slight puckering at the chiral center (C2) that influences stereochemical outcomes in downstream reactions [5] [9].
Auraviketone occupies a critical branch point in the biosynthetic pathways of several clinically significant anthracycline antibiotics. It is enzymatically derived from aklanonic acid methyl ester (AAME) through an intramolecular aldol condensation catalyzed by the polyketide cyclase AknH. This reaction establishes the fourth ring (D-ring) of the anthracycline core, creating the characteristic tetracene structure essential for biological activity [5] [9].
The cyclization mechanism involves precise regiochemical control characteristic of bacterial type II polyketide synthases (PKS). AknH achieves this through an aspartate-driven catalytic mechanism (Asp121) that facilitates proton abstraction and enolate formation without metal ion cofactors or Schiff base intermediates. This unique mechanism distinguishes it from typical class I and II aldolases [9]. The stereochemical outcome at C9 is primarily controlled by two active site residues—Tyr15 and Asn51—which position the substrate to yield the 9R configuration characteristic of auraviketone. Mutagenesis studies confirm that substituting these residues with phenylalanine and leucine (as found in SnoaL cyclase) results in complete loss of stereoselectivity [9].
Table 2: Enzymes Involved in Auraviketone Biosynthesis and Modification
Enzyme | Function | Key Features |
---|---|---|
AknH Cyclase | Converts AAME to auraviketone | Asp121 catalytic residue; Tyr15/Asn51 control C9 stereochemistry |
Type II PKS | Produces poly-β-ketone precursor | KSα-CLF heterodimer determines chain length |
ARO/CYC Enzymes | Facilitate earlier cyclization steps | Govern S-mode cyclization (C7-C12, C9-C14) |
Glycosyltransferases | Attach sugar moieties to aglycone | Subsequent to auraviketone formation |
The biosynthetic origin of auraviketone follows the S-mode cyclization pattern typical of bacterial polyketides. This involves cyclization between carbons derived from three intact acetate units (C7-C12 and C9-C14 bonds), contrasting with the F-mode (fungal) cyclization that incorporates carbons from different acetate units [3]. The minimal type II PKS complex (KSα-CLF heterodimer and ACP) constructs the poly-β-ketone backbone through iterative decarboxylative Claisen condensations using malonyl-CoA extender units. The chain length factor (CLF) component determines the number of elongation cycles (typically 12 for anthracyclines), while dissociated cyclases control regioselective ring formation [3] [6].
The downstream metabolic fate of auraviketone involves reduction at C11 to form aklavinone, followed by glycosylation at C7 to produce bioactive anthracyclines like aclacinomycin A and doxorubicin [5]. Notably, auraviketone serves as a biosynthetic intermediate in multiple pathways, with its carbonyl groups at C4, C6, and C11 providing sites for enzymatic reduction, amination, or glycosylation that generate structural diversity among anthracyclines [5] [6].
As a key precursor to pharmaceutically significant anthracyclines, auraviketone occupies a crucial position in the biosynthesis of compounds with potent antitumor activities. Its derivatives, including doxorubicin and aclacinomycin A, function as DNA intercalators and topoisomerase II inhibitors, disrupting DNA replication in rapidly dividing cancer cells [5] [6]. These compounds have been clinically employed against leukemias, lymphomas, and various solid tumors, highlighting the therapeutic importance of their biosynthetic precursors like auraviketone [6].
In microbial ecosystems, auraviketone-producing actinomycetes (primarily Streptomyces galilaeus and related species) likely utilize auraviketone-derived anthracyclines as chemical defense molecules against competitors or predators. The ecological function is inferred from the known roles of polyketides in microbial antagonism, though direct studies on auraviketone are limited [2] [6]. Anthracyclines exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi, supporting their hypothesized role in competitive microbial interactions [6].
The biotechnological significance of auraviketone biosynthesis lies in enabling engineered production of novel anthracyclines. Understanding the stereochemical control exerted by AknH cyclase (Tyr15/Asn51) allows protein engineering to create analogs with modified stereochemistry [5] [9]. Additionally, heterologous expression of the aknH gene in optimized hosts like Streptomyces venezuelae has increased oxytetracycline titers to 431 mg/L, demonstrating the potential for industrial application of this knowledge [6]. The conserved cyclase mechanism observed in AknH represents a model system for studying enzymatic aldol condensations in natural product biosynthesis, with implications for biocatalyst development [5] [9].
Table 3: Comparison of Polyketide Cyclases in Anthracycline Biosynthesis
Feature | AknH (Auraviketone) | SnoaL (Nogalaviketone) |
---|---|---|
Natural Substrate | Aklanonic acid methyl ester | Nogalonic acid methyl ester |
Product | Auraviketone (C9-R) | Nogalaviketone (C9-S) |
Catalytic Residue | Asp121 | Asp99 |
Stereocontrol | Tyr15 and Asn51 | Phe15 and Leu51 |
Tetramerization | Yes | Yes |
Substrate Analogue Use | Converts NAME to auraviketone | Does not convert AAME efficiently |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7